HUMAN VEGF165 - 127464-60-2

HUMAN VEGF165

Catalog Number: EVT-1520348
CAS Number: 127464-60-2
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human vascular endothelial growth factor 165 (VEGF165) is a 165-amino acid isoform of the vascular endothelial growth factor (VEGF) family of proteins. It is a secreted homodimeric glycoprotein and one of the most potent endothelial cell mitogenic factors []. VEGF165 is primarily known for its role in mediating angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for various physiological and pathological conditions, including embryonic development, wound healing, and tumor growth [, ]. Due to its potent angiogenic activity, VEGF165 has become a focal point in research aimed at developing novel therapeutic strategies for conditions involving inadequate or excessive angiogenesis, such as ischemic diseases and cancer, respectively [, , ].

Future Directions
  • Optimized Delivery Systems: The development of efficient and targeted delivery systems for VEGF165, such as nanoparticles and viral vectors, will be crucial for improving the efficacy and safety of VEGF165-based therapies [, , ].
  • Combination Therapies: Exploring the synergistic effects of VEGF165 with other growth factors or therapeutic agents could lead to enhanced therapeutic outcomes in conditions like ischemic disease and wound healing [].

Relevance: Other VEGF isoforms, such as VEGF120, VEGF189, and VEGF206, share structural similarities with human VEGF165 and exhibit overlapping but distinct biological activities. Understanding the functional differences between these isoforms is crucial for developing targeted therapies. For example, rat models utilize isoforms VEGF120 and VEGF164, which differ from the human VEGF165, highlighting the importance of species-specific isoform considerations in research. [, , , , ]

Recombinant Human VEGF165 (rhVEGF165)

Relevance: rhVEGF165 serves as a valuable tool for studying the biological functions of human VEGF165. Its use in research enables the exploration of its therapeutic potential in treating ischemic diseases and evaluating its effects on various cell types, including endothelial cells, fibroblasts, and osteoblasts. [, , , , , , , ]

Anti-VEGF165 Antibodies

Relevance: Anti-VEGF165 antibodies have therapeutic applications in various diseases characterized by excessive or abnormal angiogenesis, such as cancer. These antibodies can inhibit tumor growth and metastasis by blocking the formation of new blood vessels that supply tumors with nutrients and oxygen. Bevacizumab is a prominent example of an anti-VEGF antibody. [, , ]

VEGF Receptor-1 (VEGFR-1/Flt-1)

Relevance: VEGFR-1 plays a complex role in angiogenesis, regulating endothelial cell migration, proliferation, and vessel branching. The truncated soluble form of VEGFR-1 (sFlt-1) acts as a VEGF antagonist by binding and sequestering VEGF, thereby inhibiting its interaction with VEGFR-2. [, , ]

VEGF Receptor-2 (VEGFR-2/KDR/Flk-1)

Relevance: VEGFR-2 is a major target for anti-angiogenic therapies. Blocking VEGFR-2 signaling inhibits endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth. [, , , , ]

Angiopoietin-1 (Ang-1)

Relevance: Co-delivery of Ang-1 with VEGF165 has shown synergistic effects in enhancing angiogenesis and improving blood flow in ischemic tissues. Combining these growth factors could provide a more effective therapeutic strategy for treating ischemic diseases than using VEGF165 alone. [, , ]

Angiopoietin-2 (Ang-2)

Relevance: Ang-2 plays a complex role in tumor angiogenesis and can contribute to tumor growth and metastasis. Targeting both Ang-2 and VEGF pathways simultaneously might provide a more effective anti-angiogenic therapy than targeting either pathway alone. []

Stromal Cell-Derived Factor 1α (SDF-1α)

Relevance: SDF-1α has been shown to enhance angiogenesis independently of VEGF. It promotes endothelial cell proliferation, migration, and tube formation. This finding suggests that SDF-1α might represent a potential therapeutic target for promoting angiogenesis in ischemic tissues, especially in cases where anti-VEGF therapies are ineffective. []

Hepatocyte Growth Factor (HGF)

Relevance: Combining HGF gene transfer with VEGF165 gene transfer showed synergistic effects in promoting angiogenesis and blood flow recovery in a mouse hindlimb ischemia model. This suggests that co-delivery of HGF and VEGF165 may be a promising therapeutic strategy for treating ischemic diseases. []

Fas Ligand (FasL)

Relevance: Co-expression of FasL with VEGF165 has been explored as a potential strategy to inhibit vascular intimal hyperplasia, a major complication of vascular interventions. The rationale behind this approach is to induce apoptosis in proliferating smooth muscle cells while simultaneously promoting re-endothelialization through VEGF165-mediated angiogenesis. []

Source and Classification

Human Vascular Endothelial Growth Factor 165 is derived from the human VEGF gene, which undergoes alternative splicing to produce multiple isoforms, including VEGF121, VEGF145, VEGF165, and VEGF189. The VEGF165 isoform consists of 165 amino acids and is characterized by its ability to bind to specific receptors on endothelial cells, primarily the vascular endothelial growth factor receptor-2. This interaction initiates signaling pathways that promote cell proliferation and migration, essential for angiogenesis.

Synthesis Analysis

Methods and Technical Details

Human Vascular Endothelial Growth Factor 165 can be synthesized using both recombinant DNA technology and total chemical synthesis methods.

  1. Recombinant DNA Technology: The most common method involves inserting the VEGF165 gene into a suitable expression vector, which is then introduced into host cells (such as Spodoptera frugiperda cells). The cells are cultured under conditions that promote protein expression. After incubation, the protein is harvested and purified using techniques such as affinity chromatography. For example, a study described using nickel-nitrilotriacetic acid agarose resin for purification after ammonium sulfate precipitation .
  2. Total Chemical Synthesis: This method involves synthesizing the protein from its constituent amino acids through peptide ligation techniques. A notable approach includes native chemical ligation, where peptide segments are sequentially joined to form the complete protein . This method allows for the production of highly pure proteins but is typically more labor-intensive and costly.
Molecular Structure Analysis

Structure and Data

The molecular structure of Human Vascular Endothelial Growth Factor 165 has been elucidated using X-ray crystallography. The protein adopts a homodimeric structure stabilized by disulfide bonds. It features several key domains that facilitate receptor binding and biological activity.

  • Molecular Weight: The observed molecular weight of VEGF165 is approximately 39-42 kDa under non-reducing conditions due to glycosylation .
  • Amino Acid Composition: The protein consists of 165 amino acids with multiple glycosylation sites that play a role in its stability and activity.
Chemical Reactions Analysis

Reactions and Technical Details

Human Vascular Endothelial Growth Factor 165 primarily participates in receptor-mediated signaling pathways upon binding to its receptors on endothelial cells. This binding activates various intracellular signaling cascades leading to:

  • Cell Proliferation: Promotes endothelial cell division.
  • Survival Signals: Inhibits apoptosis in endothelial cells.
  • Increased Permeability: Enhances vascular permeability.

These reactions are crucial for angiogenesis and tissue repair processes .

Mechanism of Action

Process and Data

The mechanism of action for Human Vascular Endothelial Growth Factor 165 involves its interaction with vascular endothelial growth factor receptors (VEGFRs). Upon binding to VEGFR-2, several downstream effects occur:

  1. Dimerization: Binding induces receptor dimerization.
  2. Autophosphorylation: The receptors undergo autophosphorylation on tyrosine residues.
  3. Signal Transduction: This activates various signaling pathways such as the phosphoinositide 3-kinase/Akt pathway, leading to increased cell survival and proliferation.

The effective concentration required for half-maximal stimulation (ED50) in bioassays is typically between 1 to 6 ng/mL .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human Vascular Endothelial Growth Factor 165 exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Glycosylation: Post-translational modifications such as glycosylation affect its biological activity and stability.

These properties are crucial for its application in therapeutic contexts .

Applications

Scientific Uses

Human Vascular Endothelial Growth Factor 165 has numerous applications in scientific research and medicine:

  1. Cancer Research: Its role in tumor angiogenesis makes it a target for anti-cancer therapies.
  2. Wound Healing Studies: Used to investigate mechanisms of tissue repair and regeneration.
  3. Cardiovascular Research: Studied for its effects on blood vessel formation in ischemic conditions.
  4. Diagnostic Tools: Employed in immunoassays for detecting levels of VEGF165 in biological samples as a biomarker for various diseases .
Introduction to VEGF-A Isoforms and Biological Significance

Evolutionary Conservation of VEGF Gene Family

The VEGFA gene resides on human chromosome 6p21.1 and murine chromosome 17 (24.20 cM), exhibiting remarkable evolutionary conservation across vertebrates [5]. Comparative genomic analyses reveal:

  • Conserved Exon-Intron Architecture: The VEGFA gene comprises eight exons separated by seven introns. Exons 1–5 (encoding the receptor-binding domain) and exon 8 (encoding the C-terminal region) are universally conserved, while exons 6–7 undergo alternative splicing to generate isoforms with divergent C-terminal sequences [5] [7].
  • Cysteine-Knot Motif Preservation: The core VEGF homology domain (VHD), characterized by eight conserved cysteine residues forming a cysteine-knot motif essential for dimerization and receptor binding, is invariant across species and paralogs (VEGF-B, -C, -D, PlGF) [5] [7].
  • Functional Paralog Expansion: Gene duplication events gave rise to paralogous genes (VEGFB, VEGFC, VEGFD, PGF), each with specialized functions (e.g., VEGF-C/D in lymphangiogenesis). Despite diversification, VEGF-A retains the ancestral role as the primary angiogenic ligand [7].

Table 1: Evolutionary Conservation of VEGF Genes

SpeciesChromosome LocationGene Size (kb)Exon CountConserved Functional Domains
Homo sapiens (Human)6p21.1~148Signal peptide, VHD, HBD (exon 7-encoded)
Mus musculus (Mouse)17~128Signal peptide, VHD, HBD (exon 7-encoded)
Danio rerio (Zebrafish)3~108Signal peptide, VHD, Partial HBD
Gallus gallus (Chicken)1~138Signal peptide, VHD, HBD (exon 7-encoded)

Alternative Splicing Mechanisms Generating VEGFxxx Isoforms

Alternative splicing of VEGFA pre-mRNA generates at least nine distinct isoforms (e.g., VEGF121, VEGF145, VEGF165, VEGF189, VEGF206, VEGFxxxb variants). The combinatorial inclusion/exclusion of exons 6a, 6b, 7, and 8 dictates isoform identity and functional properties [2] [5] [7]:

  • Exon Composition Dictates ECM Affinity and Solubility:
  • VEGF121: Lacks exons 6 and 7 → No heparin-binding domain (HBD) → Highly soluble, diffuse distribution.
  • VEGF165: Includes exons 1–5, 7 (partial), 8 → Contains partial HBD (encoded by exon 7) → Moderate heparin affinity, balanced diffusible/matrix-bound pools.
  • VEGF189/VEGF206: Include exons 6a, 7, 8 → Full HBD → Strong heparin/ECM binding, minimal diffusibility.
  • Proteolytic Regulation: ECM-tethered isoforms (e.g., VEGF189) undergo plasmin- or MMP-mediated cleavage within the HBD, releasing bioactive fragments resembling VEGF165 [4] [5].
  • Anti-Angiogenic VEGFxxxb Isoforms: Alternative splice site selection in exon 8 generates C-terminally distinct isoforms (e.g., VEGF165b) with anti-angiogenic properties, acting as partial receptor agonists/antagonists [3] [6].

Table 2: Major Human VEGF-A Isoforms and Their Properties

IsoformAmino AcidsIncluded ExonsHeparin-Binding AffinitySolubility/ECM LocalizationPrimary Expression Context
VEGF1211211-5, 8NoneHigh solubility, diffuseEmbryonic tissues, some tumors
VEGF1451451-5, 6b (partial), 8LowPartially ECM-associatedReproductive tissues, wound healing
VEGF1651651-5, 7 (partial), 8ModerateSoluble + ECM-bound poolsUbiquitous; dominant in most tissues & pathologies
VEGF1891891-5, 6a, 7, 8HighPrimarily ECM-boundTissues with dense ECM, tumors
VEGF2062061-8 (full)Very HighTightly ECM-boundFetal tissues, some carcinomas
VEGF165b1651-5, 7 (partial), 8bModerateSimilar to VEGF165Kidney, retina; upregulated in some PAD/cancers

Functional Dominance of VEGF165 in Angiogenic Signaling

VEGF165 constitutes ~50–70% of total VEGF-A in most tissues and pathologies, underpinning its biological preeminence [2] [5] [7]:

  • Tissue Prevalence and Pathological Significance:
  • Development: Critical for vasculogenesis and angiogenesis; VEGF165-deficient mice exhibit severe vascular defects and embryonic lethality.
  • Cancer: Overexpressed in >80% of solid tumors (e.g., breast, lung, CRC); drives tumor angiogenesis, vascular permeability, and metastasis.
  • Ocular Disease: Major contributor to neovascularization and vascular leakage in diabetic retinopathy (DR) and wet age-related macular degeneration (AMD) [5] [8].
  • Ischemic Diseases: Key mediator of compensatory angiogenesis in peripheral arterial disease (PAD) and myocardial infarction; however, its activity is counterbalanced by VEGF165b in PAD [3] [6].
  • Functional Superiority Over Other Isoforms:
  • Compared to VEGF121, VEGF165 exhibits ~10-100-fold greater mitogenic potency due to HBD-mediated ECM retention (sustained signaling) and NRP1 binding [4] [5] [10].
  • Unlike VEGF189/VEGF206, its partial solubility enables gradient formation essential for guided endothelial cell migration during sprouting angiogenesis [5] [7].
  • VEGF165b binds VEGFR1 but fails to activate pro-angiogenic VEGFR1-STAT3 signaling in PAD, highlighting the functional dichotomy encoded by C-terminal variation [3] [6].

Properties

CAS Number

127464-60-2

Product Name

HUMAN VEGF165

Molecular Formula

NULL

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.